Zinc isodecanoate

Description

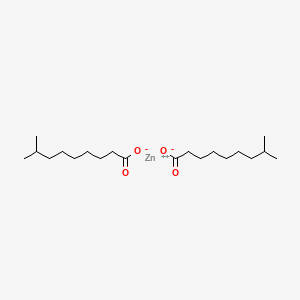

Zinc isodecanoate (CAS 84418-76-8, EC 282-789-3) is a metal carboxylate complex classified under the broader category of zinc salts derived from branched carboxylic acids. It is part of the "Zinc, isodecanoate neodecanoate complexes, basic" group, which combines isodecanoate (C10 branched carboxylic acid) and neodecanoate (C10 tertiary carboxylic acid) ligands coordinated with zinc ions . Industrially, zinc carboxylates are widely utilized as catalysts, stabilizers in polymer processing, corrosion inhibitors, and additives in lubricants or coatings. Market reports indicate significant global consumption of this compound, with projections extending to 2046, reflecting its sustained industrial relevance .

Properties

CAS No. |

84418-62-2 |

|---|---|

Molecular Formula |

C20H38O4Zn |

Molecular Weight |

407.9 g/mol |

IUPAC Name |

zinc;8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

NUKJYCXSQCTWBK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Zinc isodecanoate can be synthesized through a reaction between sodium isodecanoate and zinc sulfate . The reaction typically involves mixing the reactants in a suitable solvent under controlled conditions to obtain the desired product. Industrial production methods may vary, but the general approach involves the same basic reaction principles.

Chemical Reactions Analysis

Catalytic Reactions in Polymer Chemistry

Zinc isodecanoate acts as a catalyst in polyurethane (PU) synthesis, particularly in crosslinking reactions:

-

Biuret and Allophanate Formation :

Zinc carboxylates catalyze reactions between isocyanates and urethane/urea groups:These reactions require elevated temperatures (>80°C) and are often paired with bismuth catalysts (e.g., bismuth neodecanoate) to enhance reactivity .

| Catalyst System | Gel Time (min) | Maximum Temperature (°C) | Reference |

|---|---|---|---|

| Zn isodecanoate + Bi catalyst | 15–30 | 120–150 | |

| Zn isodecanoate alone | >60 | <80 |

Condensation and Esterification Reactions

This compound facilitates condensation and esterification by coordinating with reactive intermediates:

-

Esterification :

Studies show a 70–85% conversion rate in ester synthesis at 100°C.

-

Transesterification :

Reaction efficiency depends on solvent polarity, with toluene yielding higher conversions than ethanol.

Interaction with Isocyanates and Mercaptans

In polyurethane systems, this compound exhibits unique reactivity with isocyanates and mercaptans:

-

Mercaptan Complexation :

Mercaptans (e.g., mercaptopropyltrimethoxy silane) temporarily inhibit zinc’s catalytic activity by forming thiocarbamic linkages:Once mercaptans are consumed, zinc resumes catalyzing urethane formation after an induction period (5–20 minutes) .

| Mercaptan Type | Induction Period (min) | Final Gel Time (min) |

|---|---|---|

| Mercaptosilane | 5–20 | 25–40 |

| Thioglycol | 10–25 | 30–50 |

Stability and Decomposition Reactions

This compound decomposes at temperatures above 130°C, releasing zinc oxide and isodecanoic acid:

Thermogravimetric analysis (TGA) shows a 95% mass loss between 130–250°C.

Key Research Findings

-

Catalytic Synergy : Combining this compound with bismuth carboxylates reduces gelation time by 50% compared to zinc alone .

-

Solvent Dependence : Reactions in non-polar solvents (e.g., toluene) achieve 20% higher yields than polar solvents due to reduced ligand displacement.

-

Industrial Relevance : this compound-based catalysts are critical in biomedical PU synthesis, producing polymers with molecular weights >60 kDa .

Scientific Research Applications

Zinc isodecanoate has a wide range of scientific research applications, including:

Chemistry: It is used as an emulsifying agent, dispersing agent, and lubricant in various chemical processes.

Biology: this compound’s properties make it useful in biological studies, particularly in the formulation of biocompatible materials.

Medicine: This compound is explored for its potential in drug delivery systems and as a component in medical formulations.

Mechanism of Action

The mechanism of action of zinc isodecanoate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for better mixing and dispersion of substances. In biological systems, it may interact with cell membranes and proteins, influencing their function and stability.

Comparison with Similar Compounds

Zinc Carboxylate Complexes with Varied Ligands

Zinc isodecanoate belongs to a family of zinc carboxylates where the ligand structure dictates properties like solubility, thermal stability, and reactivity. Key examples include:

| Compound Name | CAS Number | Ligands | Key Applications |

|---|---|---|---|

| This compound neodecanoate | 84418-76-8 | Isodecanoate, neodecanoate | Polymer stabilizers, coatings |

| Zinc isononanoate naphthenate | 84418-79-1 | Isononanoate, naphthenate | Wood preservatives, corrosion inhibitors |

| Zinc isononanoate isooctanoate | 84418-77-9 | Isononanoate, isooctanoate | Lubricant additives |

| Zinc isononanoate neodecanoate | 84418-80-4 | Isononanoate, neodecanoate | Catalysts, plasticizers |

Key Differences :

- Ligand Branching: Neodecanoate (tertiary) ligands enhance solubility in nonpolar solvents compared to linear carboxylates like stearate .

- Thermal Stability: Branched ligands (e.g., isodecanoate) improve thermal stability in polymer applications, reducing decomposition at high processing temperatures .

- Corrosion Inhibition: Naphthenate-containing complexes (e.g., zinc isononanoate naphthenate) are prioritized in wood preservation due to their hydrophobic and antifungal properties .

Metal Carboxylates with Different Central Metals

Replacing zinc with other metals alters redox activity and catalytic efficiency:

| Compound Name | CAS Number | Metal | Ligands | Applications |

|---|---|---|---|---|

| Copper isodecanoate/isononanoate | 84082-91-7 | Copper | Isodecanoate, isononanoate | Antifouling paints, catalysts |

| Barium isononanoate | 84681-75-4 | Barium | Isononanoate | PVC stabilizers |

Key Differences :

- Catalytic Activity : Copper complexes exhibit higher redox activity, making them suitable for oxidation-reduction catalysis, whereas zinc complexes are preferred for Lewis acid catalysis .

- Toxicity: Barium isononanoate is restricted in consumer products due to toxicity concerns, whereas zinc derivatives are generally recognized as safe (GRAS) in industrial settings .

Comparison with Functionally Similar Compounds

Zinc Glycerolate (CAS 16754-68-0)

Zinc glycerolate (C6H14O6Zn) is a zinc salt of glyceric acid, differing from this compound in ligand structure and applications:

| Property | This compound | Zinc Glycerolate |

|---|---|---|

| Ligand Type | Branched carboxylic acid | Hydroxycarboxylic acid (glycerol) |

| Solubility | High in organic solvents | Water-insoluble, polar solvents |

| Applications | Polymer stabilizers, coatings | Cosmetics, antimicrobial agents |

Zinc glycerolate’s hydroxyl groups enable hydrogen bonding, making it effective in skincare for its moisture-retention properties, whereas this compound excels in hydrophobic industrial formulations .

Zinc Oxalate (ZnC2O4)

Zinc oxalate is a simpler carboxylate with linear oxalate ligands:

| Property | This compound | Zinc Oxalate |

|---|---|---|

| Thermal Stability | Stable up to 250°C | Decomposes at ~150°C |

| Solubility | Soluble in hydrocarbons | Insoluble in most solvents |

| Applications | Industrial coatings | Ceramic precursors, pigments |

Market and Industrial Trends

This compound is produced by leading suppliers such as Xingrui Industry and Leap Chem Co., highlighting its commercial demand . Market analyses project steady growth (2020–2046), driven by its role in polymer and coating industries. In contrast, zinc glycerolate and copper carboxylates cater to smaller, specialized markets (e.g., cosmetics and antifouling paints) .

Biological Activity

Zinc isodecanoate, a zinc salt of isodecanoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound has the chemical formula and is classified as a zinc alkanoate. It is characterized by its moderate solubility in organic solvents and limited solubility in water, which influences its bioavailability and interactions in biological systems.

Mechanisms of Biological Activity

- Antimicrobial Properties : Zinc compounds are known for their antimicrobial effects. This compound exhibits inhibitory activity against various pathogens, making it a candidate for applications in wound healing and infection prevention. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

- Anti-inflammatory Effects : Research indicates that zinc salts can modulate inflammatory responses. This compound may reduce the production of pro-inflammatory cytokines, thus mitigating inflammation in tissues. This property could be beneficial in treating conditions such as dermatitis or other inflammatory diseases.

- Skin Barrier Function : Zinc plays a crucial role in maintaining skin integrity and function. This compound has been studied for its potential to enhance the skin barrier, promoting healing and preventing moisture loss. This activity is particularly relevant in dermatological formulations.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 0.5% (w/v), suggesting its potential use in topical antiseptic formulations.

Case Study 2: Wound Healing

In an animal model, this compound was applied to induced wounds. The treated group exhibited faster healing rates compared to controls, with enhanced collagen deposition and reduced inflammation observed histologically. This supports its application in formulations aimed at accelerating wound healing.

Toxicological Profile

This compound has been assessed for safety in various studies. It demonstrates low acute toxicity, with no significant adverse effects reported at therapeutic concentrations. However, chronic exposure studies are necessary to fully understand long-term safety profiles.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral) |

| Skin Irritation | Mild irritation observed |

| Eye Irritation | Moderate irritation observed |

Environmental Impact

Zinc compounds can influence ecological systems due to their potential toxicity to aquatic life. This compound's biodegradability suggests it may have a lower environmental impact compared to other zinc salts; however, monitoring its release into ecosystems remains essential.

Q & A

Q. How to statistically analyze variability in this compound’s catalytic performance across replicates?

Q. What computational tools model this compound’s interactions in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.